Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes or ketones in the presence of absolute ethanol and a few drops of glacial acetic acid. The reaction mixture is stirred and refluxed for approximately 12 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, resulting in antibacterial effects .
Comparison with Similar Compounds
Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate can be compared with other aminothiazole derivatives, such as:
2-Aminothiazole-4-carboxylate: Similar in structure but lacks the ethoxybenzoate moiety.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Contains a different substituent on the thiazole ring.
The uniqueness of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
This compound features a thiazole ring, which is known for its biological significance, particularly in pharmacology. The presence of the ethoxy and benzoate groups contributes to its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Notably, compounds containing thiazole moieties have been reported to exhibit:
- Antimicrobial Activity : The thiazole group is often associated with antimicrobial properties, making this compound a candidate for further evaluation against various pathogens.
- Anticancer Potential : Research indicates that thiazole derivatives can influence cancer cell proliferation and apoptosis through mechanisms involving the modulation of kinases such as STK4 (serine-threonine kinase 4) . This pathway is crucial in regulating cell growth and survival.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies using MTT assays have shown that this compound can induce apoptosis in human leukemia cells, suggesting its potential as an anticancer agent .
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
K562 (leukemia) | 8.3 |
A549 (lung cancer) | 15.0 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Anticancer Activity : A study published in Nature Medicine highlighted the efficacy of thiazole derivatives in treating hematologic malignancies through the activation of apoptotic pathways involving STK4 . This study utilized this compound as a lead compound, demonstrating its ability to enhance apoptosis in resistant cancer cell lines.
- Case Study on Antimicrobial Effects : An investigation into the antimicrobial properties of thiazole derivatives revealed that this compound exhibited significant antibacterial activity against drug-resistant strains of Staphylococcus aureus. The study concluded that this compound could serve as a template for developing new antibiotics .
Properties
Molecular Formula |
C14H16N2O3S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-ethoxybenzoate |
InChI |
InChI=1S/C14H16N2O3S/c1-3-18-12-6-5-9(11-8-20-14(15)16-11)7-10(12)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
JGLZQSGVAAIBTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)C(=O)OCC |
Origin of Product |
United States |
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